REACTION_SMILES
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[C:8](#[N:9])[CH2:10][C:11](=[S:12])[NH2:13].[CH3:14][OH:15].[s:1]1[c:2]([CH:6]=[O:7])[cH:3][cH:4][cH:5]1>>[s:1]1[c:2]([CH:6]=[C:10]([C:8]#[N:9])[C:11](=[S:12])[NH2:13])[cH:3][cH:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCC(N)=S
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cccs1
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Name
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Type
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product
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Smiles
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N#CC(=Cc1cccs1)C(N)=S
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |